molecular formula C24H25NO6S B281114 METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281114
M. Wt: 455.5 g/mol
InChI Key: ADOSXJILWBDLLC-UHFFFAOYSA-N
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Description

METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Cyclohexylcarbonyl Group: This step often involves acylation reactions using cyclohexylcarbonyl chloride in the presence of a base.

    Attachment of the Phenylsulfonyl Group: This is typically done through sulfonylation reactions using phenylsulfonyl chloride.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonyl or sulfonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(cyclohexylcarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-indole-3-carboxylate

Uniqueness

METHYL 5-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both cyclohexylcarbonyl and phenylsulfonyl groups, along with the benzofuran core, distinguishes it from other similar compounds and may result in unique reactivity and applications.

Properties

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 5-[benzenesulfonyl(cyclohexanecarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H25NO6S/c1-16-22(24(27)30-2)20-15-18(13-14-21(20)31-16)25(23(26)17-9-5-3-6-10-17)32(28,29)19-11-7-4-8-12-19/h4,7-8,11-15,17H,3,5-6,9-10H2,1-2H3

InChI Key

ADOSXJILWBDLLC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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